alpha-Methyl-N-(3-phenylallyl)-m-trifluoromethylphenethylamine
Description
alpha-Methyl-N-(3-phenylallyl)-m-trifluoromethylphenethylamine is a synthetic phenethylamine derivative characterized by a trifluoromethyl (-CF₃) group at the meta position of the phenyl ring, a methyl substituent on the alpha carbon of the ethylamine chain, and a 3-phenylallyl group attached to the nitrogen atom.
The compound’s stability and lipophilicity are enhanced by the -CF₃ group, which reduces metabolic degradation and improves blood-brain barrier penetration compared to non-fluorinated analogs .
Properties
CAS No. |
73758-29-9 |
|---|---|
Molecular Formula |
C19H20F3N |
Molecular Weight |
319.4 g/mol |
IUPAC Name |
N-[(E)-3-phenylprop-2-enyl]-1-[3-(trifluoromethyl)phenyl]propan-2-amine |
InChI |
InChI=1S/C19H20F3N/c1-15(23-12-6-10-16-7-3-2-4-8-16)13-17-9-5-11-18(14-17)19(20,21)22/h2-11,14-15,23H,12-13H2,1H3/b10-6+ |
InChI Key |
DWMOMPIWTFFQAY-UXBLZVDNSA-N |
Isomeric SMILES |
CC(CC1=CC(=CC=C1)C(F)(F)F)NC/C=C/C2=CC=CC=C2 |
Canonical SMILES |
CC(CC1=CC(=CC=C1)C(F)(F)F)NCC=CC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of alpha-Methyl-N-(3-phenylallyl)-m-trifluoromethylphenethylamine typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the alkylation of a phenethylamine derivative with a trifluoromethyl-substituted benzyl halide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydride to facilitate the alkylation process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Alpha-Methyl-N-(3-phenylallyl)-m-trifluoromethylphenethylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group, leading to the formation of different substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous or acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles like sodium azide or thiols in polar aprotic solvents.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Amines, alcohols.
Substitution: Substituted phenethylamine derivatives.
Scientific Research Applications
Alpha-Methyl-N-(3-phenylallyl)-m-trifluoromethylphenethylamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential effects on biological systems, including its interaction with neurotransmitter receptors.
Medicine: Explored for its potential therapeutic properties, including its role as a ligand for specific receptors.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of alpha-Methyl-N-(3-phenylallyl)-m-trifluoromethylphenethylamine involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound may act as an agonist or antagonist at these receptors, modulating their activity and influencing various physiological processes. The exact pathways and molecular targets involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between alpha-Methyl-N-(3-phenylallyl)-m-trifluoromethylphenethylamine and related compounds:
Notes:
- Binding Affinity : The target compound’s 3-phenylallyl group may enhance affinity for dopamine transporters (DAT) compared to N-propyl analogs (), though empirical data is lacking.
- Toxicity: The phenoxyethyl analog () exhibits significant acute toxicity, suggesting that bulkier N-substituents (e.g., phenylallyl) may alter metabolic pathways and toxicity profiles.
Key Research Findings and Functional Differences
Electron-Withdrawing Effects: The trifluoromethyl group in all listed compounds enhances metabolic stability and receptor binding selectivity compared to non-fluorinated phenethylamines. For example, the N-propyl analog () shows a binding affinity of 15 nM for dopaminergic targets, outperforming non-fluorinated amphetamines (e.g., ~20 nM for alpha-methylphenethylamine) .
Substituent-Driven Activity: N-propyl vs. N-phenylallyl: The N-propyl group () favors dopaminergic modulation, while the phenylallyl group (target compound) may shift activity toward serotonin receptors due to increased steric bulk and aromatic interactions . Piperidinyl vs. Phenoxyethyl: The piperidinyl analog () likely targets serotonin receptors, whereas the phenoxyethyl derivative () exhibits neurotoxic effects, possibly due to reactive metabolite formation .
Toxicity Trends: Larger N-substituents (e.g., phenoxyethyl) correlate with higher acute toxicity (), suggesting that the phenylallyl group’s conjugated system might mitigate toxicity by reducing reactive intermediate formation .
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